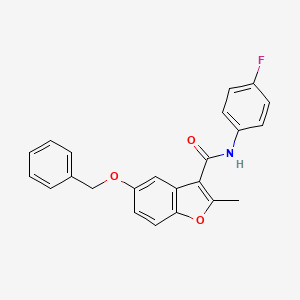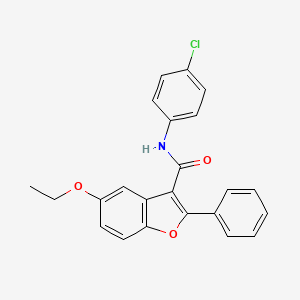
5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as 5-BFCA, is a novel compound with potential applications in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential for use in a wide range of experiments. In
科学研究应用
5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not clearly established. It is likely that it interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the exact targets of the compound .
Biochemical Pathways
These could include pathways related to cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
Similar compounds have shown varying degrees of oral absorption, systemic distribution, metabolic transformation, and excretion . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets.
Result of Action
Based on the potential targets and pathways, it could influence a variety of cellular processes, leading to changes in cell function and behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
实验室实验的优点和局限性
One of the advantages of using 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide in lab experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide research. These include further exploration of its anti-cancer properties, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential applications in other areas, such as drug delivery and gene therapy.
合成方法
The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is a multi-step process. The first step involves the reaction of 4-fluorophenylboronic acid with benzyl chloroformate to form the intermediate product 4-fluorophenyl-(2-benzyloxy)-carbonate. This intermediate product is then reacted with N-methylbenzofuran-3-carboxamide in the presence of a base catalyst to form the desired this compound product.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3/c1-15-22(23(26)25-18-9-7-17(24)8-10-18)20-13-19(11-12-21(20)28-15)27-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNDBHPVNDBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544881.png)
![N-(4-acetamidophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544888.png)
![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6544894.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544900.png)
![4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide](/img/structure/B6544901.png)
![5-ethoxy-1,6-dimethyl-3-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544906.png)
![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![3-[(3,4-dichlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544943.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)


